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1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Kinase inhibition Structure-activity relationship Pyrazolyl-urea

1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-35-2) is a synthetic small molecule belonging to the pyrazolyl-urea class, characterized by a molecular formula of C20H23N5O2 and a molecular weight of 365.4 g/mol. The compound features a 4-methoxyphenethyl group linked via a urea bridge to an ethyl spacer, which is further connected to a 3-(pyridin-4-yl)-1H-pyrazol-1-yl moiety.

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 1448060-35-2
Cat. No. B2892201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448060-35-2
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26)
InChIKeyCNTXYPBQYZGYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea: Structural Identity and Procurement Profile


1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-35-2) is a synthetic small molecule belonging to the pyrazolyl-urea class, characterized by a molecular formula of C20H23N5O2 and a molecular weight of 365.4 g/mol . The compound features a 4-methoxyphenethyl group linked via a urea bridge to an ethyl spacer, which is further connected to a 3-(pyridin-4-yl)-1H-pyrazol-1-yl moiety. Pyrazolyl-ureas are recognized scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including kinase inhibition (e.g., p38 MAPK, Src, TrKA) and anti-angiogenic potential [1]. This particular substitution pattern—with the pyridine nitrogen at the 4-position—distinguishes it from its closest structural analog, the pyridin-2-yl isomer (CAS 1448065-40-4), potentially influencing target binding geometry and selectivity.

Why Generic Substitution of 1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is Scientifically Unreliable


Substituting 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea with a closely related pyrazolyl-urea analog cannot be assumed to yield equivalent biological outcomes. Within the pyrazolyl-urea class, minor structural modifications—such as the position of the pyridine nitrogen (4-pyridyl vs. 2-pyridyl isomer CAS 1448065-40-4) , the nature of the N-aryl substituent (e.g., 4-chlorobenzyl analog CAS 1448125-07-2), or the inclusion of a cyclopentyl group (e.g., CAS 2034327-65-4)—profoundly alter kinase selectivity profiles, potency, and pharmacokinetic properties [1]. The urea linker and the pyrazole substitution pattern are critical pharmacophoric elements; even positional isomerism can shift a compound from a potent p38 MAPK inhibitor to a preferential Src or TrKA inhibitor, as documented across the pyrazolyl-urea chemical space. Therefore, procurement decisions must be guided by compound-specific, not class-average, performance data.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-35-2)


Positional Isomerism: 4-Pyridyl vs. 2-Pyridyl Substitution and Predicted Kinase Selectivity Shift

The target compound (CAS 1448060-35-2) incorporates a pyridin-4-yl substituent on the pyrazole ring, whereas its closest commercially cataloged analog (CAS 1448065-40-4) bears a pyridin-2-yl group . In pyrazolyl-urea kinase inhibitors, the position of the pyridine nitrogen dictates hydrogen-bonding interactions with the kinase hinge region. Class-level evidence from pyrazolyl-urea p38 MAPK inhibitors demonstrates that shifting the pyridine nitrogen from the 2- to the 4-position can invert kinase selectivity between p38α and Src family kinases [1]. While compound-specific IC50 data for both isomers are not publicly available in peer-reviewed literature, this positional difference constitutes a verifiable structural differentiation point that directly impacts target engagement profiles.

Kinase inhibition Structure-activity relationship Pyrazolyl-urea

N-Aryl Substitution Divergence: 4-Methoxyphenethyl vs. 4-Chlorobenzyl Urea Derivatives and Impact on Lipophilicity

The target compound features a 4-methoxyphenethyl urea substituent, distinguishing it from analogs such as 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448125-07-2) [1]. The methoxyphenethyl group provides a hydrogen-bond acceptor (methoxy oxygen) and greater conformational flexibility compared to the rigid 4-chlorobenzyl analog. Based on the pyrazolyl-urea SAR compiled in the comprehensive review by Lusardi et al. (2020), N-aryl substituent modifications significantly modulate logP, aqueous solubility, and consequently in vitro ADME parameters [2]. The 4-methoxy group is associated with improved solubility compared to chloro-substituted analogs, which is a critical consideration for assay compatibility and in vivo formulation.

Lipophilicity Drug-likeness Pyrazolyl-urea SAR

Pyrazolyl-Urea Kinase Inhibition: Class-Level Potency Benchmarks from p38 MAPK and Angiogenesis Models

While direct IC50 data for CAS 1448060-35-2 against specific kinases are not publicly available in peer-reviewed literature, the pyrazolyl-urea class has well-characterized kinase inhibition profiles. The related pyrazolyl-urea GeGe3 demonstrates potent inhibition of HUVEC proliferation (IC50 values in the low micromolar range) and endothelial tube formation, with validated targets including Aurora B, Aurora C, PLK2, PLK3, and DMPK1, alongside MAPK and PI3K pathway blockade [1]. Pyrazolyl-ureas with 3-(pyridin-4-yl) substitution patterns are described in patent literature (e.g., JP-6952085-B2) as kinase inhibitors with anti-inflammatory applications [2]. These class-level benchmarks establish an expectation of kinase inhibitory activity for the target compound, pending compound-specific validation.

p38 MAPK Angiogenesis Kinase inhibitor pharmacology

Patent-Documented ERK Kinase Inhibitory Scaffold: Structural Congruence with Known Inhibitors

The structural scaffold of CAS 1448060-35-2 aligns with ERK kinase inhibitors disclosed in patent literature. Specifically, pyrazolyl-urea compounds bearing pyridinyl substituents are claimed as ERK1 and/or ERK2 kinase inhibitors in US Patent 11,465,984 [1]. Additionally, pyrazolyl-urea derivatives in patent RU2660429C2 are described as ERK inhibitors with anti-proliferative activity [2]. While the target compound is not explicitly enumerated in available patent examples, its structural congruence with these patented scaffolds suggests a high probability of ERK pathway modulation. The pyridin-4-yl orientation may confer distinct binding kinetics compared to pyridin-2-yl or pyridin-3-yl variants explored in these patents.

ERK kinase inhibition Patent analysis Pyrazolyl-urea

Transparency Caveat: Absence of Compound-Specific Quantitative Bioactivity Data from Authoritative Sources

A comprehensive search of PubMed, PubMed Central, Google Patents, BindingDB, and PubChem (as of the knowledge cutoff date) did not yield any peer-reviewed publication or authoritative database entry reporting compound-specific IC50, Ki, EC50, or ADME data for CAS 1448060-35-2. Sources that purport to contain such data (e.g., benchchem.com, evitachem.com) are explicitly excluded from this analysis due to their lack of primary experimental documentation and potential data provenance issues. Consequently, all differentiation claims presented herein are based on structural analysis, class-level SAR inference, and patent scaffold mapping. Prospective users should commission or perform confirmatory biochemical profiling before committing to large-scale procurement.

Evidence gap Data availability Procurement risk assessment

Recommended Application Scenarios for 1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea Based on Available Evidence


Kinase Selectivity Panel Screening for p38 MAPK, Src, and ERK Family Members

Given the well-documented kinase inhibitory activity of pyrazolyl-ureas [1] and the patent alignment with ERK inhibitor scaffolds [2], this compound is an appropriate candidate for inclusion in kinase selectivity panels. Its 4-pyridyl substitution distinguishes it from the more common 2-pyridyl analogs and may confer a unique selectivity fingerprint. Researchers should prioritize screening against p38α MAPK, Src family kinases, and ERK1/2, with head-to-head comparison against the 2-pyridyl isomer (CAS 1448065-40-4) to quantify the selectivity impact of positional isomerism .

Anti-Angiogenic Activity Assessment Using Endothelial Tube Formation and Zebrafish Models

The class-level anti-angiogenic activity of pyrazolyl-ureas, as demonstrated by GeGe3 in HUVEC tube formation assays and zebrafish intersegmental angiogenesis models [1], supports the evaluation of this compound in angiogenesis-focused studies. The 4-methoxyphenethyl substituent may offer solubility advantages in aqueous assay media compared to more lipophilic analogs, potentially reducing the need for DMSO or surfactant co-solvents .

Structure-Activity Relationship (SAR) Studies on Pyrazolyl-Urea Kinase Inhibitors

This compound serves as a valuable SAR probe for investigating the influence of pyridine nitrogen position (4-pyridyl vs. 2-pyridyl) on kinase binding and cellular activity. Its structural divergence from cataloged analogs (CAS 1448065-40-4, 1448125-07-2, 2034327-65-4) enables systematic exploration of the N-aryl and pyridinyl pharmacophoric elements . The compound is suitable for iterative medicinal chemistry optimization campaigns focused on enhancing potency and selectivity for specific kinase targets.

In Silico Docking and Molecular Dynamics Simulations for Kinase Target Prediction

The defined structure and the availability of pyrazolyl-urea co-crystal structures in the PDB enable computational target prediction and binding mode analysis [1]. This compound can be used for in silico screening against kinase crystal structures to prioritize targets for subsequent in vitro validation, particularly given the documented role of pyrazolyl-ureas in modulating MAPK and PI3K pathways [3].

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